molecular formula C9H16N2O2 B6282289 (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione CAS No. 35590-70-6

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione

Cat. No. B6282289
CAS RN: 35590-70-6
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione, also known as MBPD, is an important organic compound in the field of biochemistry. It is a cyclic diamide with a molecular formula of C7H14N2O2. MBPD has been used in various scientific research applications, including drug discovery, drug design, and medicinal chemistry. It has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has been used in a variety of scientific research applications. It has been used to investigate the structure and function of proteins, as well as to study the mechanism of action of drugs. It has also been used in drug discovery and drug design, as it can be used to identify potential new drug targets and to design new drug molecules. In addition, (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has been used in medicinal chemistry to study the effects of drugs on biological systems.

Mechanism of Action

The mechanism of action of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione is not fully understood. However, it is believed to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects. It is thought to bind to certain proteins, which can alter their structure and function. In addition, (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione may also interact with other molecules, such as hormones and neurotransmitters, resulting in changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione are not fully understood. However, it is thought to have a variety of effects on the body, including an anti-inflammatory effect, an anti-oxidant effect, and an anti-cancer effect. It has also been reported to have a neuroprotective effect, as well as a protective effect against oxidative stress. In addition, (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has been shown to have an anti-diabetic effect, as well as a protective effect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in a variety of ways. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and has a relatively low solubility in organic solvents. In addition, it is not easily metabolized and can accumulate in the body, leading to potential toxicity.

Future Directions

There are a number of potential future directions for research on (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, research could be conducted to identify new drug targets and to design new drug molecules. Another potential direction is to investigate the potential therapeutic uses of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione, such as its use in the treatment of inflammation, oxidative stress, and neurodegenerative diseases. Finally, research could be conducted to further explore the advantages and limitations of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione for laboratory experiments.

Synthesis Methods

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione can be synthesized through a variety of methods. One of the most common methods is the condensation reaction between 2-methylpiperazine and butan-2-one. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds in two steps. In the first step, the butan-2-one reacts with the 2-methylpiperazine to form an intermediate, which is then converted to (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione in the second step. The reaction is typically carried out in an aqueous solution and is often followed by a purification step to remove any impurities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "butan-2-one", "sodium cyanide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Conversion of 2-methylpiperazine to 2-methylpiperazine-1-carboxylic acid by reaction with sodium cyanide and hydrochloric acid.", "Step 2: Reduction of 2-methylpiperazine-1-carboxylic acid to 2-methylpiperazine-1-carboxaldehyde using sodium borohydride.", "Step 3: Condensation of 2-methylpiperazine-1-carboxaldehyde with butan-2-one in the presence of acetic acid to form (2S)-butan-2-yl-2-methylpiperazine-1-carboxaldehyde.", "Step 4: Reduction of (2S)-butan-2-yl-2-methylpiperazine-1-carboxaldehyde to (2S)-butan-2-yl-2-methylpiperazine-1-carboxylic acid using sodium borohydride.", "Step 5: Cyclization of (2S)-butan-2-yl-2-methylpiperazine-1-carboxylic acid to (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione using acetic acid and sodium hydroxide.", "Step 6: Methylation of (3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione using methyl iodide to yield the final product." ] }

CAS RN

35590-70-6

Product Name

(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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